Olutasidenib in Acute Myeloid Leukemia: A Deep Dive into the Mechanism of Action
Olutasidenib in Acute Myeloid Leukemia: A Deep Dive into the Mechanism of Action
For Immediate Distribution
SOUTH SAN FRANCISCO, Calif. – November 12, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of olutasidenib (REZLIDHIA™), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and hematology.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML patients, estimated to be between 7% and 14%, harbor mutations in the IDH1 gene.[1] These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a central role in oncogenesis by disrupting normal cellular differentiation.[2][3] Olutasidenib is an orally administered, small-molecule inhibitor that selectively targets mutant IDH1, leading to a reduction in 2-HG levels and the restoration of myeloid differentiation.[4][5] Approved by the U.S. Food and Drug Administration (FDA) on December 1, 2022, for adult patients with R/R AML with a susceptible IDH1 mutation, olutasidenib offers a targeted therapeutic option for this patient population.[6][7]
The Role of Mutant IDH1 in AML Pathogenesis
The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[8] However, specific heterozygous mutations in the catalytic domain of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[2] This altered function enables the mutant IDH1 enzyme to convert α-KG into the oncometabolite 2-HG.[2][3]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][9] This widespread epigenetic dysregulation results in DNA and histone hypermethylation, which in turn blocks the differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]
Olutasidenib: Mechanism of Action
Olutasidenib is a selective, allosteric inhibitor that binds to the mutant IDH1 enzyme.[10] This binding prevents the catalytic activity responsible for converting α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.[11][12] The decrease in 2-HG restores the function of α-KG-dependent dioxygenases, reversing the epigenetic block and inducing the differentiation of leukemic blasts into mature myeloid cells.[4][11]
Preclinical studies demonstrated that olutasidenib potently inhibits various IDH1-R132 mutant proteins and suppresses 2-HG production in primary human AML cells, which in turn induces granulocytic and monocytic differentiation.[2]
Quantitative Data Summary
The efficacy and safety of olutasidenib were primarily established in the pivotal Phase 2 cohort of Study 2102-HEM-101.[6][9]
Preclinical Inhibitory Activity
| Mutant IDH1 Protein | IC₅₀ (nM) |
| R132H, R132L, R132S, R132G, R132C | 8 - 116 |
| Wild-Type IDH1 | No significant activity |
| Mutant IDH2 | No significant activity |
| Table 1: In vitro inhibitory activity of olutasidenib against various IDH1 mutations. Data from FDA Approval Summary.[2] |
Clinical Efficacy in R/R AML (Study 2102-HEM-101)
| Efficacy Endpoint | Result (N=147) |
| Primary Endpoint | |
| CR + CRh Rate | 35% (95% CI: 27%-43%)[2][9] |
| - Complete Remission (CR) | 32%[9] |
| - CR with Partial Hematologic Recovery (CRh) | 2.7% |
| Duration of Response | |
| Median Duration of CR + CRh | 25.9 months (95% CI: 13.5-NR)[2][9] |
| Other Key Endpoints | |
| Median Time to CR or CRh | 1.9 months[9] |
| Overall Response Rate (ORR) | 48%[9][11] |
| Median Overall Survival (OS) | 11.6 months (95% CI: 8.9-15.5)[9] |
| Transfusion Independence | |
| Became TI (from TD at baseline, n=86) | 34%[2] |
| Table 2: Summary of efficacy results from the pivotal Phase 2 cohort of Study 2102-HEM-101.[2][9][11] | |
| (CR: Complete Remission; CRh: CR with partial hematologic recovery; CI: Confidence Interval; NR: Not Reached; TI: Transfusion Independent; TD: Transfusion Dependent) |
Select Safety Profile (Study 2102-HEM-101)
| Adverse Reaction (≥20%) | All Grades (N=153) | Grade ≥3 |
| Nausea | 38% | 1% |
| Fatigue/Asthenia | 36% | 7% |
| Arthralgia | 28% | 3% |
| Constipation | 26% | 0% |
| Leukocytosis | 25% | 9% |
| Dyspnea | 24% | 5% |
| Pyrexia | 24% | 2% |
| Rash | 23% | 2% |
| Mucositis | 22% | 3% |
| Diarrhea | 21% | 1% |
| Transaminitis | 21% | 12% |
| Adverse Event of Special Interest | ||
| Differentiation Syndrome | 16%[2] | 9%[4] |
| Table 3: Common adverse reactions and differentiation syndrome in patients with R/R AML treated with olutasidenib.[2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
IDH1 Enzymatic Assay (for IC₅₀ Determination)
The inhibitory activity of olutasidenib on mutant IDH1 enzymes was determined using a biochemical assay that measures the NADPH-dependent reduction of α-KG to 2-HG.
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Enzyme Preparation: Recombinant human IDH1-R132H and IDH1-R132C proteins were expressed and purified.
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Reaction Mixture: The assay was conducted in a buffer containing Tris-HCl, NaCl, MgCl₂, and DTT. The reaction included the mutant IDH1 enzyme, NADPH, and α-KG.
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Inhibitor Addition: Olutasidenib was serially diluted and added to the reaction mixture.
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Initiation and Incubation: The reaction was initiated by the addition of α-KG and incubated at room temperature.
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Detection: The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
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Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor").[10]
Cellular 2-HG Measurement
The on-target effect of olutasidenib was confirmed by measuring 2-HG levels in mutant IDH1-expressing cells.
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Cell Culture: HCT116 human colon cancer cells engineered to express IDH1-R132C were cultured under standard conditions.
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Compound Treatment: Cells were treated with varying concentrations of olutasidenib for a specified period (e.g., 24-48 hours).
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Metabolite Extraction: Intracellular metabolites were extracted from cell pellets using a methanol/water solution, followed by chloroform separation.
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Sample Analysis: The aqueous layer containing 2-HG was analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). A standard curve was generated using known concentrations of 2-HG for quantification.
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Data Normalization: 2-HG levels were normalized to the total protein concentration or cell number in each sample.
(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor").[10]
Clinical Trial Workflow (Study 2102-HEM-101)
The pivotal study was an open-label, single-arm, multicenter trial designed to evaluate the efficacy and safety of olutasidenib in patients with R/R AML with a confirmed IDH1 mutation.[9]
Conclusion
Olutasidenib represents a significant advancement in the targeted therapy of IDH1-mutated R/R AML. Its mechanism of action is well-defined, directly targeting the neomorphic activity of the mutant IDH1 enzyme to deplete the oncometabolite 2-HG. This action reverses the 2-HG-mediated epigenetic blockade, promoting myeloid differentiation and leading to durable clinical responses. The data from preclinical and clinical studies provide a robust foundation for its use in this molecularly defined, poor-prognosis patient population.[13] Further research is ongoing to explore its role in other IDH1-mutated malignancies and in combination with other therapeutic agents.[12][14]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacist's Application to Practice: Olutasidenib | HOPA [hoparx.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olutasidenib demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. Olutasidenib demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
